molecular formula C19H24N2O5 B4542660 2-(azepan-1-yl)-7-methoxy-4-methylquinoline;oxalic acid

2-(azepan-1-yl)-7-methoxy-4-methylquinoline;oxalic acid

Cat. No.: B4542660
M. Wt: 360.4 g/mol
InChI Key: NFMBYVOHIDTLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(azepan-1-yl)-7-methoxy-4-methylquinoline;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with an azepane ring, a methoxy group, and a methyl group, combined with oxalic acid. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-7-methoxy-4-methylquinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the azepane ring through nucleophilic substitution reactions. The methoxy and methyl groups are then added via electrophilic aromatic substitution reactions. The final step involves the formation of the oxalic acid salt through acid-base reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-7-methoxy-4-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups to the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(azepan-1-yl)-7-methoxy-4-methylquinoline;oxalic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-7-methoxy-4-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and require further research to elucidate fully.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-yl)acetic acid
  • 2-(azepan-1-yl)propanoic acid
  • 1-dodecylazacycloheptan-2-one (Azone®)

Uniqueness

Compared to similar compounds, 2-(azepan-1-yl)-7-methoxy-4-methylquinoline;oxalic acid stands out due to its unique combination of functional groups The presence of the quinoline core, azepane ring, methoxy group, and oxalic acid imparts distinct chemical properties and biological activities

Properties

IUPAC Name

2-(azepan-1-yl)-7-methoxy-4-methylquinoline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O.C2H2O4/c1-13-11-17(19-9-5-3-4-6-10-19)18-16-12-14(20-2)7-8-15(13)16;3-1(4)2(5)6/h7-8,11-12H,3-6,9-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMBYVOHIDTLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(azepan-1-yl)-7-methoxy-4-methylquinoline;oxalic acid
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2-(azepan-1-yl)-7-methoxy-4-methylquinoline;oxalic acid
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2-(azepan-1-yl)-7-methoxy-4-methylquinoline;oxalic acid
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2-(azepan-1-yl)-7-methoxy-4-methylquinoline;oxalic acid
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2-(azepan-1-yl)-7-methoxy-4-methylquinoline;oxalic acid
Reactant of Route 6
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2-(azepan-1-yl)-7-methoxy-4-methylquinoline;oxalic acid

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